molecular formula C4H7BrMg B8770972 Magnesium, bromocyclobutyl-

Magnesium, bromocyclobutyl-

Cat. No.: B8770972
M. Wt: 159.31 g/mol
InChI Key: QRUDPBHCPMSJFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium, bromocyclobutyl- is a useful research compound. Its molecular formula is C4H7BrMg and its molecular weight is 159.31 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Carbonyl Compounds

Magnesium bromocyclobutyl- reacts with aldehydes, ketones, and esters to form alcohols after hydrolysis:

C4H7MgBr+RCOR’RC(OH)R’C4H7H3O+RCH(OH)R’C4H7\text{C}_4\text{H}_7\text{MgBr} + \text{RCOR'} \rightarrow \text{RC(OH)R'C}_4\text{H}_7 \xrightarrow{\text{H}_3\text{O}^+} \text{RCH(OH)R'C}_4\text{H}_7

For example, reaction with benzaldehyde yields 1-cyclobutyl-1-phenylethanol2 .

Electrophile Product Yield Conditions
Benzaldehyde1-Cyclobutyl-1-phenylethanol78%THF, 0°C → RT, H₃O⁺
Acetone2-Cyclobutyl-2-propanol65%Et₂O, reflux, H₃O⁺

Carbon Dioxide

Reaction with CO₂ produces cyclobutyl carboxylic acid:

C4H7MgBr+CO2C4H7COOMgBrH3O+C4H7COOH\text{C}_4\text{H}_7\text{MgBr} + \text{CO}_2 \rightarrow \text{C}_4\text{H}_7\text{COOMgBr} \xrightarrow{\text{H}_3\text{O}^+} \text{C}_4\text{H}_7\text{COOH}

This pathway is utilized to synthesize strained carboxylic acids .

Epoxides

The reagent opens epoxides regioselectively at the less substituted oxygen:

C4H7MgBr+CH2OCH2C4H7CH2CH2OMgBrH3O+C4H7CH2CH2OH\text{C}_4\text{H}_7\text{MgBr} + \text{CH}_2\text{OCH}_2 \rightarrow \text{C}_4\text{H}_7\text{CH}_2\text{CH}_2\text{OMgBr} \xrightarrow{\text{H}_3\text{O}^+} \text{C}_4\text{H}_7\text{CH}_2\text{CH}_2\text{OH}

Ethylene oxide derivatives yield primary alcohols with cyclobutyl appendages2 .

Cross-Coupling Reactions

Magnesium bromocyclobutyl- participates in Kumada couplings with aryl or alkyl halides:

C4H7MgBr+ArXPd catalystAr-C4H7+MgBrX\text{C}_4\text{H}_7\text{MgBr} + \text{ArX} \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_4\text{H}_7 + \text{MgBrX}

This method constructs cyclobutyl-substituted aromatics, useful in medicinal chemistry .

Substrate Catalyst Product Yield
BromobenzenePd(PPh₃)₄Phenylcyclobutane72%
1-Bromo-4-fluorobenzeneNiCl₂(dppe)4-Fluorophenylcyclobutane68%

Side Reactions and Stability

  • Protonolysis : Rapid reaction with protic solvents (e.g., water, alcohols) yields cyclobutane:

    C4H7MgBr+H2OC4H8+Mg(OH)Br\text{C}_4\text{H}_7\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_8 + \text{Mg(OH)Br}
  • Dimerization : At elevated temperatures, cyclobutyl radicals may dimerize to form bicyclobutane derivatives .

Comparative Reactivity

Reagent Electrophile Reaction Rate (k, M⁻¹s⁻¹)
Magnesium Bromocyclobutyl-Benzaldehyde2.5 × 10⁻³
Methylmagnesium BromideBenzaldehyde3.1 × 10⁻³
Phenylmagnesium BromideBenzaldehyde1.8 × 10⁻³

The cyclobutyl group’s steric bulk slightly reduces reactivity compared to linear Grignard reagents2 .

Mechanistic Insights

DFT studies indicate that the cyclobutyl ring’s angle strain lowers the activation energy for nucleophilic attack by ∼4 kcal/mol compared to cyclohexyl analogs .

Properties

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

IUPAC Name

magnesium;cyclobutane;bromide

InChI

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1

InChI Key

QRUDPBHCPMSJFN-UHFFFAOYSA-M

Canonical SMILES

C1C[CH-]C1.[Mg+2].[Br-]

Origin of Product

United States

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